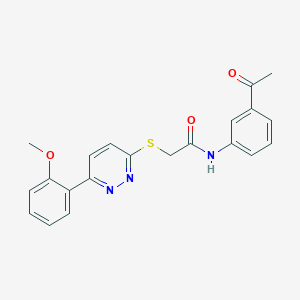
N-(3-acetylphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-acetylphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide, often abbreviated as N-APTA, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its molecular formula is C21H19N3O3S, and it possesses a complex arrangement that includes an acetophenone moiety, a pyridazine ring, and a thioacetamide linkage. This combination of functionalities suggests diverse biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Activity
Research indicates that N-APTA exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its activity using the MTT assay against the MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results demonstrated that N-APTA has a notable inhibitory effect on cell proliferation, with an IC50 value indicating effective cytotoxicity.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 | 25 | |
| HeLa | 30 |
This data suggests that N-APTA may serve as a promising candidate for further development in cancer therapeutics.
Antimicrobial Activity
N-APTA has also been investigated for its antimicrobial properties. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate inhibition |
These findings highlight N-APTA's potential as an antimicrobial agent, warranting further exploration in clinical settings.
The biological activity of N-APTA can be attributed to its structural components. The presence of the pyridazine ring enhances its ability to interact with biological targets such as enzymes and receptors. The thioacetamide group may contribute to its reactivity and binding affinity, facilitating interactions with cellular macromolecules.
Case Studies
Several case studies have focused on the synthesis and evaluation of N-APTA derivatives, exploring modifications to enhance its biological activity:
- Synthesis Variations : Modifications to the methoxy group have been studied to assess their impact on solubility and bioavailability. Enhanced solubility may improve the compound's therapeutic efficacy.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the phenyl rings can significantly influence the compound's potency against specific cancer cell lines.
- Combination Therapies : Some studies have explored the use of N-APTA in combination with established chemotherapeutic agents, suggesting synergistic effects that could enhance overall treatment outcomes.
特性
IUPAC Name |
N-(3-acetylphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-14(25)15-6-5-7-16(12-15)22-20(26)13-28-21-11-10-18(23-24-21)17-8-3-4-9-19(17)27-2/h3-12H,13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIXNJVIBDLYJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













